BenchChemオンラインストアへようこそ!

Beta-Amyloid (1-13)

Amyloid aggregation Molecular dynamics simulation SASA

Beta-Amyloid (1-13) (human sequence: DAEFRHDSGYEVH; molecular weight: 1561.6 Da; HPLC purity ≥95%) is the N-terminal 13-residue fragment of the amyloid-β peptide derived from proteolytic processing of the amyloid precursor protein (APP). Unlike full-length isoforms Aβ(1-40) and Aβ(1-42), which aggregate into neurotoxic fibrils, Aβ(1-13) remains largely non-aggregating in aqueous solution, a property confirmed by its high solvent-accessible surface area (SASA) in molecular dynamics simulations.

Molecular Formula
Molecular Weight 1561.6
Cat. No. B1578808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-13)
Molecular Weight1561.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-13): Product Definition and Procurement-Relevant Characteristics for Alzheimer's Research


Beta-Amyloid (1-13) (human sequence: DAEFRHDSGYEVH; molecular weight: 1561.6 Da; HPLC purity ≥95%) is the N-terminal 13-residue fragment of the amyloid-β peptide derived from proteolytic processing of the amyloid precursor protein (APP) . Unlike full-length isoforms Aβ(1-40) and Aβ(1-42), which aggregate into neurotoxic fibrils, Aβ(1-13) remains largely non-aggregating in aqueous solution, a property confirmed by its high solvent-accessible surface area (SASA) in molecular dynamics simulations [1]. This fragment encompasses the critical metal-binding histidine residues (His6) and the aducanumab epitope region (residues 3–7), establishing it as a validated, minimal-domain tool for epitope mapping, metal-interaction studies, and species-comparative analyses that cannot be performed with full-length aggregating isoforms [2][3].

Why Generic Substitution Fails: Critical Differentiators of Beta-Amyloid (1-13) Among N-Terminal Aβ Fragments


N-terminal Aβ fragments of varying lengths (e.g., Aβ(1-12), Aβ(1-14), Aβ(1-16), Aβ(1-28)) are commonly offered by peptide vendors, yet they are not functionally interchangeable. Aβ(1-13) occupies a uniquely defined boundary: it terminates precisely at His13—the residue that, in rodents, is substituted to Arg (His13Arg), a change that abolishes AD-like neuropathology in mice and rats [1]. In contrast, Aβ(1-12) lacks this critical residue entirely, while Aβ(1-14) extends into the His13-His14-Gln15-Lys16 cluster that participates in heparan sulfate proteoglycan binding [2]. Furthermore, Aβ(1-13) is a validated, biologically relevant fragment: it is produced as a major degradation product of full-length Aβ(1-40) by insulin-degrading enzyme (IDE) in vivo, whereas synthetic fragments such as Aβ(1-11) or Aβ(1-15) lack this documented endogenous provenance [3]. These differences have measurable consequences for epitope recognition, metal-binding behavior, aggregation propensity, and species-comparative experimental design—as quantified below.

Product-Specific Quantitative Evidence Guide: Head-to-Head Differential Data for Beta-Amyloid (1-13)


Non-Aggregating Character of Aβ(1-13) Versus Full-Length Aβ(1-40): MD Simulation SASA Comparison

In explicit-solvent all-atom molecular dynamics (MD) simulations over 500 ns, the N-terminal fragment Aβ(1-13) exhibited a residue-specific average area ≥1.5 nm², indicating persistent exposure to aqueous solvent and absence of self-assembly. In contrast, full-length Aβ(1-40) displayed an average residue-specific area ≤1.0 nm², indicative of rapid aggregation and burial of hydrophobic surface under identical simulation conditions (9 peptide copies, ~0.5 nm initial inter-peptide separation, explicit water at 310 K) [1]. This near-twofold difference in per-residue solvent-accessible surface area (SASA) quantitatively distinguishes Aβ(1-13) as a non-aggregating fragment suitable for homogenous-phase biochemical assays.

Amyloid aggregation Molecular dynamics simulation SASA Non-fibrillar peptide Alzheimer's disease

Human Aβ(1-13) versus Rodent Aβ(1-13): Species-Specific Sequence and Molecular Weight Differentiation

The human Aβ(1-13) peptide (sequence: DAEFRHDSGYEVH; MW: 1561.6 Da) differs from the mouse/rat homolog (sequence: DAEFGHDSGFEVR; MW: 1465.5 Da) at three amino acid positions: Arg5→Gly, Tyr10→Phe, and His13→Arg . These substitutions confer a molecular weight difference of 96.1 Da (ΔMW = 6.6% of rodent mass), enabling unambiguous mass spectrometric discrimination in mixed-species experimental systems. Critically, the His13→Arg substitution eliminates a key metal-coordinating residue and is causally linked to the absence of AD-like neuropathology in wild-type rodents: the brush-tailed rat (Octodon degus), which retains His13, is the only rodent that develops AD-like amyloid pathology [1].

Species-specific peptide Human-rodent comparison Sequence divergence Alzheimer's model Molecular weight

Validated Epitope-Mapping Tool: Alanine Substitution Scanning of Aβ(1-13) Defines the Aducanumab Binding Site

Aβ(1-13)-containing synthetic peptides were employed in systematic alanine substitution immunoblotting to map the binding epitope of aducanumab, an FDA-approved anti-amyloid therapeutic antibody [1]. The analysis identified residues 3–7 (EFRHD) as the linear epitope, with alanine substitution at Glu3, Phe4, Arg5, His6, or Asp7 individually abolishing aducanumab binding (scored as 'no binding' in the peptide array, whereas wild-type Aβ(1-13) peptide scored as 'full binding') [1]. No shorter N-terminal fragment (e.g., Aβ(1-10) or Aβ(1-12)) can fully recapitulate this epitope, as residue 13 (His13) contributes to the structural context recognized in longer Aβ fragments [2].

Epitope mapping Aducanumab Alanine scanning Therapeutic antibody Immunoblotting

Endogenous Proteolytic Provenance: Aβ(1-13) as a Major IDE-Generated Fragment of Aβ(1-40) In Vivo

Aβ(1-13) and Aβ(1-14) are the major N-terminal fragments produced by insulin-degrading enzyme (IDE)-mediated proteolysis of full-length Aβ(1-40) [1]. In brain efflux index (BEI) experiments using [125I]Aβ(1-40) in rats, co-administration of exogenous Aβ(1-13) did not significantly inhibit [125I]Aβ(1-40) elimination across the blood-brain barrier (BBB), in contrast to the IDE-selective inhibitor Ii1, which achieved 69.4% maximal inhibition with an IC50 of 9.96 µM [1]. This establishes that Aβ(1-13) is a cleavage product—not a competitive substrate—of IDE-mediated Aβ clearance, functionally distinguishing it from longer fragments (e.g., Aβ(1-16) or Aβ(1-28)) that can still serve as IDE substrates [2].

Insulin-degrading enzyme Aβ clearance Blood-brain barrier Proteolytic fragment IDE inhibitor

Structurally Defined N-Terminal Domain: NMR Solution Structure Reveals α-Helical Conformation with Bend at Residue 12

The three-dimensional solution structure of Aβ(1-28), which contains the entire Aβ(1-13) N-terminal region, was solved by NMR spectroscopy in membrane-like media (aqueous SDS micelles) [1]. Within this structure, residues 1–13 adopt a predominately α-helical conformation with a bend centered at residue 12 (Val/Glu). Critically, the side chains of His13 and Lys16 reside on the same face of the helix, forming a putative binding motif for heparan sulfate proteoglycans [1]. In contrast, the rodent Aβ(1-13) sequence (His13→Arg) is predicted to alter this spatial arrangement due to the different side-chain geometry of arginine (guanidinium vs. imidazole), providing a structural rationale for species-specific differences in proteoglycan binding [2]. The atomic coordinates are deposited as PDB entry 1AMC at 2.0 Å equivalent resolution [1].

NMR solution structure Alpha-helix Membrane-mimetic Heparan sulfate binding PDB 1AMC

Best Research and Industrial Application Scenarios for Beta-Amyloid (1-13) Based on Quantitative Evidence


Epitope Mapping and QC Release Assays for Anti-Aβ Therapeutic Antibodies

Aβ(1-13) is the validated minimal scaffold for alanine-scanning epitope mapping of N-terminal-directed therapeutic antibodies including aducanumab, lecanemab, and their biosimilars. As demonstrated by Arndt et al. (2018), alanine substitution at any of residues 3–7 within the Aβ(1-13) sequence abolishes aducanumab binding, while wild-type Aβ(1-13)-containing peptides produce a full binding signal [1]. This binary binding readout enables quantitative QC lot-release assays for antibody manufacturing: each production batch can be tested against immobilized Aβ(1-13) peptide arrays to confirm epitope specificity. Shorter fragments (e.g., Aβ(1-10), Aβ(1-12)) cannot serve this purpose because they truncate the epitope or lack the structural context provided by residues 11–13. Procurement of high-purity (≥95% HPLC) synthetic human Aβ(1-13) ensures batch-to-batch reproducibility in regulated analytical environments .

Species-Comparative Metal-Binding Studies Using Human vs. Rodent Aβ(1-13)

The three-residue difference between human Aβ(1-13) (DAEFRHDSGYEVH; MW 1561.6 Da) and rodent Aβ(1-13) (DAEFGHDSGFEVR; MW 1465.5 Da) enables direct, head-to-head comparison of metal-binding behavior between species in a single experimental system [1]. This is critical because the His13→Arg substitution eliminates a copper/zinc-coordinating imidazole side chain in the rodent peptide—a substitution that correlates with the natural resistance of wild-type mice and rats to cerebral β-amyloid deposition . By procuring both human and rodent Aβ(1-13) peptides, researchers can use isothermal titration calorimetry (ITC), ESI-MS, or potentiometric titration to quantify metal-binding stoichiometry and affinity differences attributable solely to these three residues, without interference from C-terminal aggregation that complicates experiments with full-length Aβ isoforms.

Homogeneous-Phase IDE Activity and Aβ Clearance Pathway Assays

Because Aβ(1-13) is a biologically authenticated terminal degradation product of IDE-mediated Aβ(1-40) cleavage—confirmed by LC-MS analysis of IDE digest products and by its inability to compete for BBB clearance in vivo [1]—it serves as an ideal reference standard for IDE activity assays. Unlike longer fragments (Aβ(1-16), Aβ(1-28)) that remain substrates for further proteolysis, Aβ(1-13) represents a stable endpoint that accumulates proportionally to IDE activity [1]. Quantitative MS-based assays (MALDI-TOF or LC-MS/MS) can measure Aβ(1-13) production as a direct readout of IDE catalytic function, enabling high-throughput screening of IDE modulators without the confounding variable of ongoing secondary cleavage. The non-aggregating character of Aβ(1-13) in aqueous buffers (confirmed by high SASA in MD simulations) ensures homogeneous solution-phase kinetics .

Structural Biology of the Aβ N-Terminus: NMR and X-Ray Crystallography Studies

The NMR solution structure of Aβ(1-28) (PDB: 1AMC) demonstrates that residues 1–13 of human Aβ form a defined α-helical conformation in membrane-like environments, with a bend centered at residue 12 and with His13 and Lys16 co-localized on the same helical face [1]. This structurally characterized domain makes Aβ(1-13) the fragment of choice for structural biology applications—including ligand-soaking co-crystallography, saturation-transfer difference (STD) NMR epitope mapping, and molecular docking studies—where a minimal, structurally ordered N-terminal peptide is required. The availability of atomic coordinates (PDB 1AMC) enables rational experimental design that is not possible with peptides of arbitrary length lacking deposited structural data. The 96.1 Da mass difference between human and rodent Aβ(1-13) also facilitates unambiguous identification in mixed-species structural samples by mass spectrometry .

Quote Request

Request a Quote for Beta-Amyloid (1-13)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.